molecular formula C13H16N4O2S B4855158 2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one

2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one

Cat. No.: B4855158
M. Wt: 292.36 g/mol
InChI Key: IAQLNGRZSKEEPE-UHFFFAOYSA-N
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Description

2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazinone core structure substituted with a pyrimidinyl group, which is further modified with methyl and propylsulfanyl groups. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinyl intermediate. This intermediate is then subjected to nucleophilic substitution reactions to introduce the propylsulfanyl group. The final step involves the cyclization of the intermediate to form the pyridazinone core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or antiproliferative properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one: shares structural similarities with other pyridazinone derivatives, such as:

Uniqueness

The presence of both the methyl and propylsulfanyl groups in this compound distinguishes it from other similar compounds. These substituents can significantly influence the compound’s reactivity, solubility, and biological activity, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

2-methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-4-7-20-13-14-9(2)8-11(15-13)19-10-5-6-12(18)17(3)16-10/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQLNGRZSKEEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC(=N1)OC2=NN(C(=O)C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one
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2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one
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2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one
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2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one
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2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one
Reactant of Route 6
2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.